molecular formula C19H20N2O4S B15109406 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B15109406
M. Wt: 372.4 g/mol
InChI Key: UTFNKOUSVJRLOG-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, multiple methyl groups, and a sulfamoylphenyl moiety.

Preparation Methods

The synthesis of 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves several stepsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to maintain consistency and quality .

Chemical Reactions Analysis

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfamoylphenyl group is known to inhibit certain enzymes, such as carbonic anhydrases, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the sulfamoylphenyl group, which imparts distinct biological activities and chemical reactivity .

Biological Activity

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a benzofuran core and a sulfamoylphenyl side chain, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic uses.

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 372.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfamoyl group is known to enhance antimicrobial properties, making it a candidate for antibacterial applications. Additionally, the compound may function as an enzyme inhibitor, modulating specific signaling pathways within biological systems.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial activity. The sulfamoyl group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, although specific minimum inhibitory concentration (MIC) values require further investigation.

Enzyme Inhibition Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to various enzymes. For instance, it has been compared with other benzofuran derivatives in terms of their inhibitory effects on HCV NS5B RNA-dependent RNA polymerase. The results indicated that compounds with similar structures showed significant binding affinities, suggesting that this compound could also exhibit similar properties against viral enzymes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzofuran derivatives similar to this compound:

  • Antiviral Activity : A study demonstrated that benzofuran derivatives showed significant antiviral activity against HCV NS5B polymerase with binding affinities ranging from -12.63 to -16.09 kcal/mol. This indicates that structural modifications in benzofuran compounds can lead to enhanced antiviral properties .
  • Cytotoxicity Assays : Research on related compounds has shown selective cytotoxicity against cancer cell lines such as HepG2 and MCF-7. While specific data on the cytotoxic effects of this compound is limited, its structural similarities suggest potential anticancer activity .
  • Comparative Analysis : A comparative analysis table highlights the structural features and biological activities of related compounds:
Compound NameStructural FeaturesBiological Activity
3,6-Dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamideBenzofuran core with fewer methyl groupsPotentially lower antibacterial activity
4-SulfamoylphenylacetamideSulfamoyl group attached to an acetamideModerate antibacterial activity
2-(4-Sulfamoylphenyl)-N-methylbenzamideBenzamide structure with sulfamoyl groupVaries based on core structure

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H20N2O4S/c1-11-4-9-16-13(3)18(25-17(16)12(11)2)19(22)21-10-14-5-7-15(8-6-14)26(20,23)24/h4-9H,10H2,1-3H3,(H,21,22)(H2,20,23,24)

InChI Key

UTFNKOUSVJRLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C)C

Origin of Product

United States

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